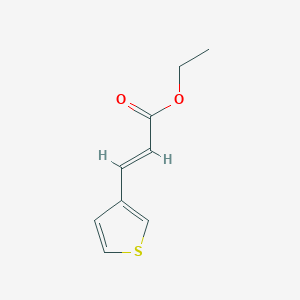

(E)-Ethyl 3-(thiophen-3-yl)acrylate

CAS No.: 50266-60-9

Cat. No.: VC2356724

Molecular Formula: C9H10O2S

Molecular Weight: 182.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50266-60-9 |

|---|---|

| Molecular Formula | C9H10O2S |

| Molecular Weight | 182.24 g/mol |

| IUPAC Name | ethyl (E)-3-thiophen-3-ylprop-2-enoate |

| Standard InChI | InChI=1S/C9H10O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h3-7H,2H2,1H3/b4-3+ |

| Standard InChI Key | JVKOMXUTXGBJFC-ONEGZZNKSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/C1=CSC=C1 |

| SMILES | CCOC(=O)C=CC1=CSC=C1 |

| Canonical SMILES | CCOC(=O)C=CC1=CSC=C1 |

Introduction

(E)-Ethyl 3-(thiophen-3-yl)acrylate is an organic compound belonging to the acrylate family, characterized by the presence of a thiophene ring and an acrylate moiety. This compound is notable for its potential applications in organic synthesis, material science, and medicinal chemistry due to its unique structural properties.

Key Structural Features:

-

Molecular Formula: C₉H₁₀O₂S

-

Molar Mass: 182.24 g/mol

-

Thiophene Ring: A five-membered aromatic ring containing sulfur, attached to an acrylate moiety .

Synthesis of (E)-Ethyl 3-(thiophen-3-yl)acrylate

The synthesis of (E)-Ethyl 3-(thiophen-3-yl)acrylate typically involves a Knoevenagel condensation reaction between thiophene-3-carbaldehyde and ethyl acrylate. This reaction is facilitated by a base such as sodium hydroxide under reflux conditions.

Synthesis Parameters:

-

Reactants: Thiophene-3-carbaldehyde and ethyl acrylate

-

Catalyst: Sodium hydroxide

-

Conditions: Reflux

-

Optimization Techniques: Distillation or recrystallization for yield and purity.

Applications and Potential Uses

(E)-Ethyl 3-(thiophen-3-yl)acrylate exhibits potential applications across various scientific fields:

Applications in Organic Synthesis:

-

Diels-Alder Cycloadditions: Utilized as a dienophile due to its α,β-unsaturated ester structure.

-

Michael Additions: Acts as an acceptor in Michael reactions, facilitating the synthesis of complex organic molecules.

Material Science:

-

Polymer Formation: Acrylic acid derivatives are used as monomers in polymer synthesis. The thiophene ring introduces unique electronic properties, making it suitable for novel functional polymers.

Medicinal Chemistry:

-

Biological Activity: Derivatives of this compound have shown promise in modulating enzymatic activities and influencing cellular pathways, particularly in cancer therapy by inhibiting aurora 2 kinase.

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate structural details.

-

Infrared (IR) Spectroscopy: Employed to confirm purity and identify functional groups.

Comparison with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Methyl (E)-3-(thiophen-3-yl)acrylate | Methyl ester counterpart | Smaller size may affect reactivity |

| Ethyl 2-(thiophen-2-yl)acrylate | Thiophene at the 2-position instead of the 3-position | Different electronic properties due to position change |

| Diethyl 2,5-thiophenedicarboxylate | Contains two thiophene rings | Greater complexity and potential for polymerization |

(E)-Ethyl 3-(thiophen-3-yl)acrylate stands out due to its specific electronic and steric properties imparted by the thiophene ring at the 3-position, enhancing its reactivity patterns and applicability in conjugated systems compared to its analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume